molecular formula C7H15NO B3002440 (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol CAS No. 2309431-83-0

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol

Cat. No.: B3002440
CAS No.: 2309431-83-0
M. Wt: 129.203
InChI Key: ABDKQQRCLKEPME-VQVTYTSYSA-N
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Description

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol is a stereochemically defined cyclopentanol derivative featuring a chiral aminoethyl substituent.

Properties

IUPAC Name

(1S,2S)-2-[(1R)-1-aminoethyl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(8)6-3-2-4-7(6)9/h5-7,9H,2-4,8H2,1H3/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKQQRCLKEPME-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CCC[C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of a cyclopentanone derivative with an appropriate amine. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and may be catalyzed by transition metals like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to a cyclopentane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Amides or other substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol serves as a chiral building block in the synthesis of complex molecules. Its ability to form specific stereochemical configurations is crucial for developing enantiomerically pure compounds.

Biology

In biological research, this compound is investigated for its potential as a ligand in enzyme studies . Its amino group can form hydrogen bonds with biological macromolecules, enhancing our understanding of enzyme-substrate interactions.

Medicine

The compound has notable potential in medicinal chemistry , particularly as a precursor for drug development. Its unique structure allows researchers to explore new pharmacological activities and therapeutic properties.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its application as an intermediate in synthesizing more complex molecules highlights its versatility.

Case Study 1: Chiral Ligands in Enzyme Studies

Research has demonstrated that this compound can act as a chiral ligand in enzyme-substrate interaction studies. This application is pivotal for understanding enzyme mechanisms and developing enzyme inhibitors.

Case Study 2: Drug Development

In medicinal chemistry, this compound has been explored for its potential therapeutic effects against various diseases. Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, warranting further investigation into its pharmacological profile.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent and Stereochemistry Variations

(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol ()
  • Structure: Aminomethyl group at C2, (1S,2R) configuration.
  • Molecular Formula: C6H13NO.
  • Key Differences: Shorter substituent (aminomethyl vs. aminoethyl) and distinct stereochemistry (1S,2R vs. 1S,2S).
  • Implications : Reduced steric bulk may enhance solubility but lower lipophilicity compared to the target compound.
(1S,2S)-2-(Methylamino)cyclopentan-1-ol ()
  • Structure: Methylamino group at C2, (1S,2S) configuration.
  • Molecular Formula: C6H13NO.
  • Key Properties : Density = 0.99 g/cm³, Boiling Point = 189.6°C, pKa = 15.02.
  • Key Differences: Methylamino substituent (vs. aminoethyl) reduces hydrogen-bonding capacity and molecular weight (115.17 g/mol vs. hypothetical ~131.2 g/mol for the target).
1-(1-Aminobutan-2-yl)cyclopentan-1-ol ()
  • Structure: Aminobutanyl chain at C1.
  • Molecular Formula: C9H19NO, MW = 157.25 g/mol.

Physicochemical Properties and Reactivity

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Stereochemistry
Target: (1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol C7H15NO (hypothetical) ~131.2 (hypothetical) - - - (1S,2S)/(1R)
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol () C6H13NO 115.17 - - - (1S,2R)
(1S,2S)-2-(Methylamino)cyclopentan-1-ol () C6H13NO 115.17 0.99 189.6 15.02 (1S,2S)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol () C9H19NO 157.25 - - - Undisclosed

Key Observations :

  • Substituent Length: Longer chains (e.g., aminoethyl, aminobutanyl) increase molecular weight and lipophilicity, influencing membrane permeability and metabolic pathways .
  • Stereochemistry : The (1S,2S) configuration in the target and ’s compound may confer distinct chiral recognition in enzymatic or receptor-binding contexts compared to (1S,2R) analogs .

Biological Activity

(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring with an aminoethyl and hydroxyl substituent. Its unique stereochemistry imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C7_7H15_{15}NO
  • Molecular Weight: Approximately 143.20 g/mol
  • CAS Number: 2309431-83-0

The compound exists as a racemic mixture, which has implications for its biological activity due to the presence of two enantiomers that may exhibit different pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The amino group can form hydrogen bonds with macromolecules like proteins and enzymes, while the hydroxyl group can participate in biochemical reactions. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects .

1. Enzyme Interaction Studies

Research indicates that this compound can act as a chiral ligand in enzyme-substrate interaction studies. Its structural features allow it to mimic natural substrates or inhibitors, facilitating the exploration of enzyme mechanisms and the development of enzyme inhibitors.

2. Medicinal Chemistry

The compound has shown potential therapeutic applications:

  • Neurotransmitter Systems: Due to its structural similarity to neurotransmitters, it may influence neurological pathways and has been investigated for potential effects on neurological disorders.
  • Cancer Research: Preliminary studies suggest its derivatives may exhibit cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have demonstrated inhibition of topoisomerase I, a target in cancer therapy .

3. Pharmacological Studies

Pharmacological evaluations have indicated that this compound could possess anti-inflammatory properties and may be explored for its role in treating conditions such as hepatic fibrosis . Further studies are necessary to elucidate its pharmacodynamics and pharmacokinetics.

Case Studies

StudyFindings
Cytotoxicity Assay In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as HOP-62 and HCT-116, with GI50_{50} values indicating significant growth inhibition at low concentrations .
Enzyme Binding Studies The compound was evaluated for its binding affinity to various enzymes, showing promising results in modulating enzyme activity through competitive inhibition mechanisms.

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